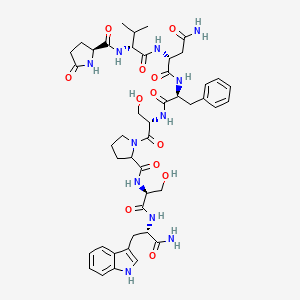
Adipokinetic Hormone (Anax Imperator Mauricianus)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipokinetic hormone (Anax Imperator Mauricianus) is a metabolic neuropeptide found in insects. It plays a crucial role in the mobilization of energy substrates, particularly during periods of high energy demand such as flight or stress. This hormone is composed of a sequence of amino acids and is involved in various physiological processes, including metabolism, behavior, and reproduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adipokinetic hormone (Anax Imperator Mauricianus) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .
Industrial Production Methods: Industrial production of adipokinetic hormone (Anax Imperator Mauricianus) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and transport .
Analyse Des Réactions Chimiques
Types of Reactions: Adipokinetic hormone (Anax Imperator Mauricianus) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research or therapeutic purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often involve the use of specific amino acid derivatives to replace certain residues in the peptide chain.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds, resulting in a linear peptide .
Applications De Recherche Scientifique
Adipokinetic hormone (Anax Imperator Mauricianus) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in insect physiology, particularly in energy metabolism and stress responses.
Medicine: Potential therapeutic applications in treating metabolic disorders and as a model for developing peptide-based drugs.
Industry: Utilized in the development of bioinsecticides and other pest control methods .
Mécanisme D'action
The mechanism of action of adipokinetic hormone (Anax Imperator Mauricianus) involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. This hormone primarily targets the adipokinetic hormone receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, it triggers the mobilization of energy substrates such as lipids and carbohydrates, facilitating their use during periods of high energy demand .
Comparaison Avec Des Composés Similaires
Adipokinetic hormone (Anax Imperator Mauricianus) is similar to other insect neuropeptides such as hypertrehalosemic hormone and red pigment-concentrating hormone. it is unique in its specific amino acid sequence and its role in energy mobilization. Similar compounds include:
Hypertrehalosemic hormone: Involved in carbohydrate metabolism.
Red pigment-concentrating hormone: Regulates pigment concentration in certain insects .
Propriétés
Formule moléculaire |
C45H59N11O12 |
|---|---|
Poids moléculaire |
946.0 g/mol |
Nom IUPAC |
(2R)-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
InChI |
InChI=1S/C45H59N11O12/c1-23(2)37(55-39(62)28-14-15-36(60)49-28)44(67)52-31(19-35(46)59)41(64)51-30(17-24-9-4-3-5-10-24)40(63)54-33(22-58)45(68)56-16-8-13-34(56)43(66)53-32(21-57)42(65)50-29(38(47)61)18-25-20-48-27-12-7-6-11-26(25)27/h3-7,9-12,20,23,28-34,37,48,57-58H,8,13-19,21-22H2,1-2H3,(H2,46,59)(H2,47,61)(H,49,60)(H,50,65)(H,51,64)(H,52,67)(H,53,66)(H,54,63)(H,55,62)/t28-,29-,30-,31+,32-,33-,34?,37+/m0/s1 |
Clé InChI |
ABPBFFHSDZKHDQ-AZSTVZFHSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCCC2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13436633.png)
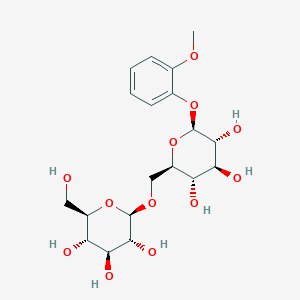
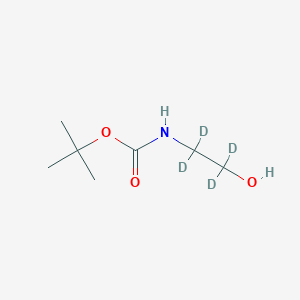
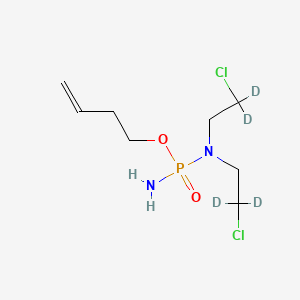
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
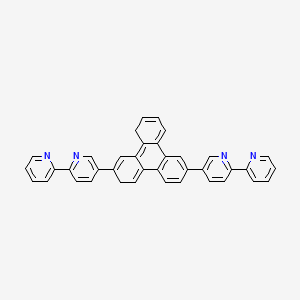
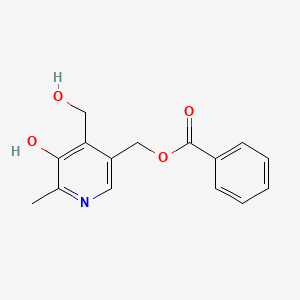
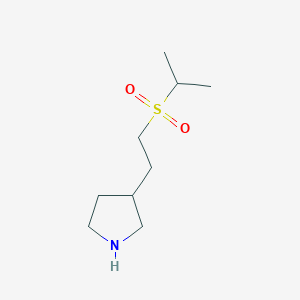
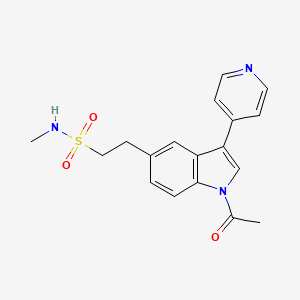
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
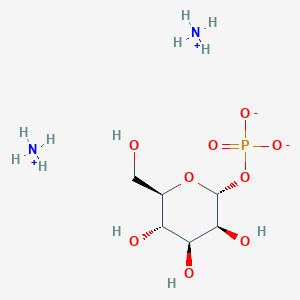
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
